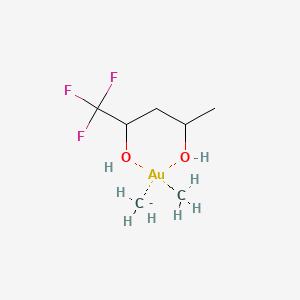

Carbanide;gold;1,1,1-trifluoropentane-2,4-diol

Description

Properties

Molecular Formula |

C7H15AuF3O2-2 |

|---|---|

Molecular Weight |

385.15 g/mol |

IUPAC Name |

carbanide;gold;1,1,1-trifluoropentane-2,4-diol |

InChI |

InChI=1S/C5H9F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h3-4,9-10H,2H2,1H3;2*1H3;/q;2*-1; |

InChI Key |

AGWPJEJBDYAQKN-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].CC(CC(C(F)(F)F)O)O.[Au] |

Origin of Product |

United States |

Preparation Methods

Dimethyl(trifluoroacetylacetonate)gold(III) is synthesized through the reaction of gold(III) chloride with dimethyl(trifluoroacetylacetonate) in an inert atmosphere . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Dimethyl(trifluoroacetylacetonate)gold(III) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form gold(III) oxide under specific conditions.

Reduction: It can be reduced to gold(0) using reducing agents like hydrazine.

Substitution: Dimethyl(trifluoroacetylacetonate)gold(III) can undergo ligand exchange reactions with other ligands such as phosphines.

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrazine, and ligands like triphenylphosphine . The major products formed from these reactions are gold(III) oxide, elemental gold, and various gold-ligand complexes .

Scientific Research Applications

Dimethyl(trifluoroacetylacetonate)gold(III) has several scientific research applications:

Chemistry: It is used as a precursor in MOCVD processes to deposit thin films of gold on various substrates.

Biology: This compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use in targeted drug delivery systems.

Industry: It is used in the electronics industry for the fabrication of gold-based conductive films.

Mechanism of Action

The mechanism of action of dimethyl(trifluoroacetylacetonate)gold(III) involves its ability to act as a precursor in MOCVD processes. In these processes, the compound decomposes at high temperatures to release gold atoms, which then deposit onto a substrate to form a thin film . The molecular targets and pathways involved in its antimicrobial and potential medicinal applications are still under investigation .

Comparison with Similar Compounds

Dimethyl(trifluoroacetylacetonate)gold(III) is unique due to its high volatility and stability, making it an ideal precursor for MOCVD processes . Similar compounds include:

Triphenylphosphinegold(I): Used in similar applications but has different ligand properties.

Bis(trifluoromethanesulfonyl)imidate platinum(II): Another metal-organic compound used in MOCVD.

Hexafluoroacetylacetonate platinum(II): Used for similar purposes but with platinum instead of gold.

These compounds share similar applications but differ in their chemical properties and the metals they contain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.